molecular formula C8H11N3O2 B13274543 2-(Oxolan-3-yloxy)pyrimidin-5-amine

2-(Oxolan-3-yloxy)pyrimidin-5-amine

Cat. No.: B13274543
M. Wt: 181.19 g/mol
InChI Key: ZKSFYDZYTYBWIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the oxolane derivative, followed by nucleophilic substitution with a halogenated pyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(Oxolan-3-yloxy)pyrimidin-5-amine can be compared with other similar compounds, such as:

    2-(Tetrahydro-2-furanyloxy)pyrimidin-5-amine: Similar structure but with a different oxolane ring position.

    2-(Oxolan-2-yloxy)pyrimidin-5-amine: Similar structure but with a different oxolane ring position.

    2-(Tetrahydro-3-furanyloxy)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific oxolane and pyrimidine substitution pattern, which can confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(oxolan-3-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5,9H2

InChI Key

ZKSFYDZYTYBWIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC=C(C=N2)N

Origin of Product

United States

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